![molecular formula C9H5F2NO3 B12861730 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a carboxaldehyde group attached to the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Benzoxazole Ring: : The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions to form 2-(chloromethyl)benzoxazole.
-
Introduction of the Difluoromethoxy Group: : The next step involves the introduction of the difluoromethoxy group. This can be done by reacting the intermediate with difluoromethyl ether in the presence of a base such as potassium carbonate.
-
Formylation: : The final step is the formylation of the benzoxazole ring to introduce the carboxaldehyde group. This can be achieved using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-5-carboxaldehyde: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H5F2NO3 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-3-5(4-13)1-2-7(6)14-9/h1-4,8H |
Clé InChI |
YKZQVSHVQBMRRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


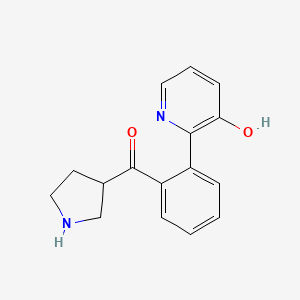
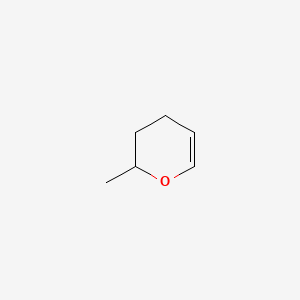
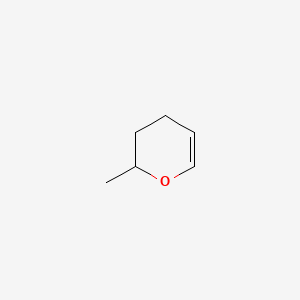
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)


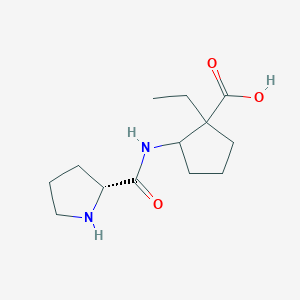
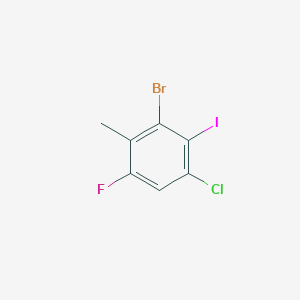
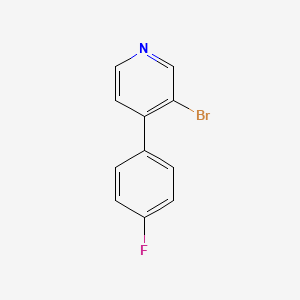
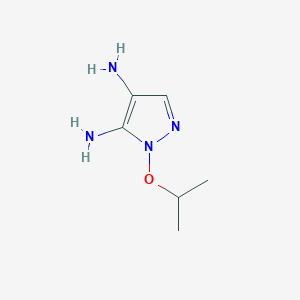

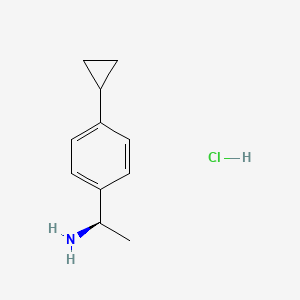
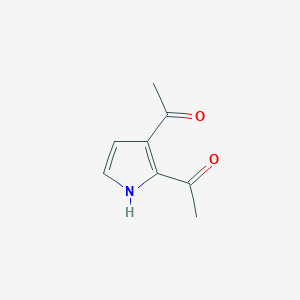
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
